Ethyl 2-cyano-3-oxocyclopentanecarboxylate

Descripción

BenchChem offers high-quality Ethyl 2-cyano-3-oxocyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-3-oxocyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

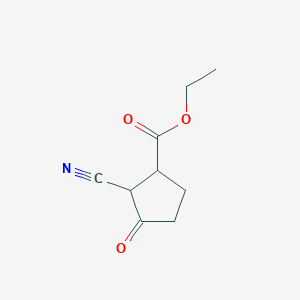

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-cyano-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(6)5-10/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVQXWNYGDZDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure of ethyl 2-cyano-3-oxocyclopentanecarboxylate

An In-Depth Technical Guide to Ethyl 2-cyano-3-oxocyclopentanecarboxylate: Structure, Synthesis, and Reactivity

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 2-cyano-3-oxocyclopentanecarboxylate, a versatile intermediate in modern organic synthesis. We will delve into its structural attributes, plausible synthetic routes, key chemical transformations, and potential applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who require a deep understanding of this valuable chemical entity.

Introduction and Core Structural Features

Ethyl 2-cyano-3-oxocyclopentanecarboxylate is a multifaceted organic compound featuring a five-membered carbocyclic ring. Its structure is distinguished by the presence of three key functional groups: an ethyl ester, a nitrile (cyano group), and a ketone. The strategic placement of these groups, particularly the β-keto-nitrile and β-keto-ester motifs, imparts a high degree of reactivity and synthetic versatility to the molecule. The electron-withdrawing nature of the cyano, ester, and keto groups significantly acidifies the α-proton, making it a focal point for a variety of carbon-carbon bond-forming reactions.

The inherent reactivity of this compound makes it an attractive building block for the synthesis of more complex molecular architectures, including various heterocyclic systems and substituted cyclopentanones, which are prevalent in numerous biologically active compounds.

Structural Analysis and Physicochemical Properties

The chemical structure of ethyl 2-cyano-3-oxocyclopentanecarboxylate is characterized by a cyclopentanone ring substituted at the C2 position with both a cyano group and an ethoxycarbonyl group.

Keto-Enol Tautomerism

A significant feature of β-dicarbonyl compounds, including ethyl 2-cyano-3-oxocyclopentanecarboxylate, is their existence as an equilibrium mixture of keto and enol tautomers.[1][2][3][4][5] The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated system. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and pH. The presence of the enol tautomer is crucial for many of its reactions, as the enolate is a key reactive intermediate.

Physicochemical Data Summary

While specific experimental data for ethyl 2-cyano-3-oxocyclopentanecarboxylate is not widely published, its properties can be estimated based on structurally similar compounds like ethyl 2-oxocyclopentanecarboxylate.[6][7][8][9][10][11][12][13]

| Property | Estimated Value | Source/Basis |

| Molecular Formula | C9H11NO3 | - |

| Molecular Weight | 181.19 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy to Ethyl 2-oxocyclopentanecarboxylate[7][11] |

| Boiling Point | > 200 °C (decomposes) | Estimated based on similar structures |

| Density | ~1.15 g/mL | Estimated based on similar structures |

| Solubility | Soluble in most organic solvents | Analogy to Ethyl 2-oxocyclopentanecarboxylate[7] |

| pKa (of α-proton) | ~10-12 | Estimated based on β-keto ester and β-keto nitrile acidity |

Synthesis of Ethyl 2-cyano-3-oxocyclopentanecarboxylate

The most logical and efficient synthetic route to ethyl 2-cyano-3-oxocyclopentanecarboxylate is via an intramolecular cyclization reaction, specifically the Dieckmann condensation.[14][15][16][17][18] This reaction is a powerful tool for the formation of five- and six-membered rings.

Proposed Synthetic Pathway: Dieckmann Condensation

The synthesis would commence with a suitably substituted linear diester, such as diethyl 3-cyanoadipate. The intramolecular condensation of this precursor in the presence of a strong base, like sodium ethoxide, would yield the desired cyclic β-keto ester.

Caption: Proposed synthetic workflow for ethyl 2-cyano-3-oxocyclopentanecarboxylate.

Experimental Protocol: Dieckmann Condensation

Materials:

-

Diethyl 3-cyanoadipate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

A solution of diethyl 3-cyanoadipate in toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous ethanol at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is then heated to reflux for several hours to drive the condensation to completion.

-

After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-cyano-3-oxocyclopentanecarboxylate.

Chemical Reactivity and Key Transformations

The unique arrangement of functional groups in ethyl 2-cyano-3-oxocyclopentanecarboxylate allows for a wide range of chemical transformations, making it a valuable synthetic intermediate.

Alkylation of the α-Carbon

The acidic proton at the C2 position can be readily removed by a base to form a stabilized enolate, which can then be alkylated with various electrophiles, such as alkyl halides. This reaction is fundamental for introducing substituents at the C2 position.[18][19]

Caption: General scheme for the alkylation of ethyl 2-cyano-3-oxocyclopentanecarboxylate.

Hydrolysis and Decarboxylation

The ester and cyano groups can be hydrolyzed under acidic or basic conditions. Subsequent heating often leads to decarboxylation, resulting in a 2-cyanocyclopentanone. A particularly effective method for decarboxylation of β-keto esters is the Krapcho decarboxylation, which involves heating with a salt in a polar aprotic solvent.[20][21][22]

Protocol: Krapcho-type Decarboxylation

-

Ethyl 2-cyano-3-oxocyclopentanecarboxylate is dissolved in wet dimethyl sulfoxide (DMSO) containing lithium chloride (LiCl).

-

The mixture is heated to a high temperature (typically 140-180 °C) for several hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield 2-cyanocyclopentanone.

Reduction of the Ketone

The carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield ethyl 2-cyano-3-hydroxycyclopentanecarboxylate. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction.

Applications in Medicinal Chemistry and Drug Development

The cyclopentanone scaffold is a common structural motif in a wide array of natural products and pharmaceuticals. Ethyl 2-cyano-3-oxocyclopentanecarboxylate serves as a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. For instance, derivatives of this compound could be utilized in the synthesis of prostaglandins, steroids, and various alkaloids. Its ability to undergo a variety of chemical transformations allows for the generation of diverse molecular libraries for drug screening and lead optimization. The cyano group, in particular, can be a valuable handle for further functionalization or can act as a bioisostere for other functional groups.[23]

Spectroscopic Characterization

The structure of ethyl 2-cyano-3-oxocyclopentanecarboxylate can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), and complex multiplets for the cyclopentane ring protons. The chemical shift of the α-proton would be highly dependent on the keto-enol equilibrium.

-

¹³C NMR: The spectrum would exhibit characteristic signals for the carbonyl carbon of the ketone and the ester, the nitrile carbon, and the carbons of the ethyl group and the cyclopentane ring.

-

IR Spectroscopy: The IR spectrum would show strong absorption bands for the C=O stretching vibrations of the ketone and the ester, and a characteristic absorption for the C≡N stretching of the nitrile group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

Ethyl 2-cyano-3-oxocyclopentanecarboxylate is a highly functionalized and synthetically valuable molecule. Its rich chemistry, stemming from the interplay of its ketone, ester, and nitrile functionalities, makes it a powerful intermediate for the construction of complex molecular targets. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in organic synthesis and medicinal chemistry.

References

-

PubChem. (n.d.). Ethyl 2-cyano-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Cambridge. (n.d.). Dieckmann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Caltech. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Haz-Map. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-oxocyclopentane carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Can someone confirm and/or correct my logic regarding this mechanism?. Retrieved from [Link]

-

Flowers, R. A. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]

-

OpenStax. (2023). Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

- Google Patents. (n.d.). Preparation method of ethyl 2-oxocyclopentylacetate.

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Keto-enol tautomerization (by Sal) [Video]. Khan Academy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, May 9). Keto-enol Tautomerism [Video]. YouTube. Retrieved from [Link]

-

Leah4sci. (2015, November 17). Keto Enol Tautomerism Acid and Base Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

-

jOeCHEM. (2019, January 23). Keto-enol Tautomerism [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3'-Dicyanomethyl-2-oxindoles in a Reaction with Isatin. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 611-10-9: Ethyl 2-oxocyclopentanecarboxylate [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Ethyl 2-oxocyclopentanecarboxylate | CAS 611-10-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 [chemicalbook.com]

- 11. Ethyl 2-oxocyclopentanecarboxylate - Hazardous Agents | Haz-Map [haz-map.com]

- 12. ethyl 2-oxocyclopentane carboxylate, 611-10-9 [thegoodscentscompany.com]

- 13. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 14. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Dieckmann Condensation [organic-chemistry.org]

- 18. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. nbinno.com [nbinno.com]

Unraveling the Identity of CAS 72184-85-1: A Case of Ambiguous Identification

Initial investigations to determine the molecular weight and formula for the compound designated by CAS Registry Number 72184-85-1 have yielded inconclusive results. Extensive searches of prominent chemical databases and scientific literature have not provided a definitive identification for this specific identifier.

This lack of readily available information suggests that CAS 72184-85-1 may correspond to a substance that is not widely commercialized, is proprietary in nature, or the CAS number itself may be inaccurate or has been superseded. In the realm of chemical information, CAS (Chemical Abstracts Service) numbers are unique numerical identifiers assigned to every chemical substance, ensuring unambiguous identification. However, discrepancies can occasionally arise.

For researchers, scientists, and drug development professionals, the precise identification of a chemical entity is the foundational step for any further investigation. Without a confirmed chemical structure, critical parameters such as molecular weight and formula cannot be determined. Consequently, any in-depth technical guide or whitepaper, as requested, cannot be accurately generated.

The Critical Importance of Accurate Chemical Identification

The inability to resolve the identity of CAS 72184-85-1 highlights a crucial aspect of scientific research: the necessity of verifiable and accurate starting information. All subsequent experimental design, data interpretation, and safety protocols are predicated on the known properties of a substance. These properties are directly derived from its molecular formula and structure.

In a typical workflow for characterizing a novel or unknown compound, the following steps would be paramount:

Workflow for Compound Identification

Caption: A typical workflow for the identification and verification of a chemical compound.

Given the current impasse with CAS 72184-85-1, it is recommended that the originating source of this number be consulted to verify its accuracy. Should a corrected CAS number or a chemical name be provided, a comprehensive technical guide detailing its molecular properties, applications, and relevant protocols can be developed.

Without this fundamental information, any attempt to provide a technical guide would be speculative and would not meet the rigorous standards of scientific integrity required by the intended audience of researchers, scientists, and drug development professionals.

Ethyl 2-cyano-3-oxocyclopentanecarboxylate: Technical Safety & Handling Guide

[1]

CAS Number: 72184-85-1 Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol Synonyms: Ethyl 3-cyano-2-oxocyclopentanecarboxylate (tautomeric naming variance); 2-Cyano-3-oxocyclopentanecarboxylic acid ethyl ester.[1][2]

Part 1: Executive Technical Summary[1]

As a Senior Application Scientist, I often encounter Ethyl 2-cyano-3-oxocyclopentanecarboxylate as a critical intermediate in the synthesis of fused heterocyclic systems and bioactive scaffolds (e.g., bimorpholine derivatives, kinase inhibitors). Its utility stems from its dense functionalization—combining a ketone, a nitrile, and an ester on a cyclopentane ring. This "trifecta" of electrophilic and nucleophilic sites makes it a versatile building block but also introduces specific stability and handling challenges often overlooked in generic SDS documents.[1]

This guide moves beyond the standard "wear gloves" advice, providing a field-proven protocol for researchers synthesizing or utilizing this compound in drug discovery workflows.

Part 2: Chemical Identity & Physical Properties[1][2][3][4][5]

Understanding the physicochemical behavior of this compound is prerequisite to safe handling.[1] The presence of the

| Property | Value / Description | Technical Insight |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or polymerization; discard if brown/viscous.[1] |

| Boiling Point | ~130–135 °C at 0.5 mmHg (est.)[1] | High boiling point requires high-vacuum distillation for purification; avoid prolonged heating to prevent decarboxylation.[1] |

| Solubility | DCM, EtOAc, DMSO, Methanol | Lipophilic; readily penetrates skin. Poor solubility in water, but hydrolyzes slowly. |

| Reactivity | High (C-H Acidic) | The proton at C2 is highly acidic ( |

| Flash Point | >110 °C (Predicted) | Combustible but not highly flammable.[1] |

Part 3: Hazard Identification & Risk Assessment[1][6]

While not classified as "Fatal" (Category 1/2), this compound presents specific risks due to its nitrile functionality and metabolic potential.

GHS Classification (Derived)[1]

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][3]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[1]

Toxicological Insights (The "Why")

-

Nitrile Metabolism: Unlike simple inorganic cyanides,

-cyano esters do not immediately release -

Sensitization: The electrophilic nature of the

-unsaturated tautomers (if formed) can alkylate skin proteins, leading to contact dermatitis. -

Inhalation Risk: As an oil, vapor pressure is low, but aerosols generated during high-vacuum distillation or rotary evaporation are potent respiratory irritants.

Part 4: Safe Handling & Storage Protocols

Storage Strategy

-

Temperature: Store at 2–8 °C . Room temperature storage leads to slow autoxidation and hydrolysis of the ester.[1]

-

Atmosphere: Argon or Nitrogen overlay is mandatory. The C2-proton is acidic enough to react with atmospheric moisture and

over long periods, leading to degradation.[1] -

Container: Amber glass with a Teflon-lined cap.[1] Avoid metal containers due to potential chelation with the

-keto enol form.[1]

Experimental Handling (The "Self-Validating" Protocol)

-

Solvent Choice: When using in nucleophilic substitutions, avoid protic solvents (MeOH/EtOH) if transesterification is a concern.[1] Use anhydrous THF or DMF.[1]

-

Quenching Reactions: If synthesizing this compound (via Ethyl Acrylate + NaCN), the reaction mixture contains excess cyanide.[1] NEVER quench directly with strong acid without a scrubber; this generates HCN gas.[1] Use a buffered bleach quench (pH > 10) for the aqueous waste.[1]

Personal Protective Equipment (PPE)[1][2]

-

Gloves: Double-gloving recommended.[1] Inner layer: Laminate (Silver Shield) or Heavy Nitrile (0.11 mm) .[1] Outer layer: Standard Nitrile.[1]

-

Reasoning: Standard nitrile degrades slowly upon exposure to concentrated organic nitriles.[1]

-

-

Respiratory: If heating or distilling, use a Full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges .[1]

Part 5: Emergency Response & Waste Disposal[1][8]

Spill Response Decision Tree

-

Evacuate the immediate area (3-5 meters).[1]

-

Ventilate: Open fume hood sashes to max safe height; turn on emergency exhaust.

-

Neutralize: Cover spill with vermiculite or dry sand .[1] Do not use water (spreads the oil).[1]

-

Decontaminate: Wash the surface with a 10% sodium hypochlorite (bleach) solution to oxidize any trace cyanide/nitrile residues, followed by soapy water.[1]

First Aid

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use solvent (ethanol/DMSO) to wash, as this enhances absorption.

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth. Transport to ER immediately; mention "Nitrile/Organocyanide" exposure to medical personnel.

Part 6: Synthesis & Application Workflow

The following diagram illustrates the safe synthesis and isolation workflow, highlighting critical safety control points (CP). This compound is typically prepared via the Stetter reaction logic (dimerization of ethyl acrylate or similar pathways involving cyanide catalysis).[1]

Figure 1: Safe synthesis and isolation workflow.[1] Note the critical acidification step where potential HCN evolution requires efficient fume hood ventilation and cooling.[1]

References

-

Stetter, H., & Kuhlmann, H. (1979). Preparation of 2-cyano-3-oxocyclopentanecarboxylates. Liebigs Annalen der Chemie.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69136 (Analogous Structure Safety). Retrieved from [1]

-

TCI Chemicals. (2023).[1] Safety Data Sheet: Ethyl 2-oxocyclopentanecarboxylate (Structural Analog). Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Product Specification: Ethyl 2-cyano-3-oxocyclopentanecarboxylate. Retrieved from [1]

-

Karelson, M., et al. (2011).[4] Synthesis and Biological Activity of Bimorpholine and its Carbanucleoside. (Describing synthesis of CAS 72184-85-1). Retrieved from [1]

An In-depth Technical Guide to Ethyl 2-cyano-3-oxocyclopentanecarboxylate: Sourcing, Quality Control, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl 2-cyano-3-oxocyclopentanecarboxylate (CAS No. 72184-85-1) is a highly functionalized cyclopentanone derivative that holds significant potential as a versatile building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development.[1] Its unique structure, incorporating a β-keto nitrile and an ethyl ester on a cyclopentane scaffold, offers multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of this compound, including guidance on supplier selection, in-depth quality control considerations, and a discussion of its potential synthetic applications, complete with a detailed experimental protocol.

The strategic placement of the cyano and ester groups activates the intervening carbon, making it a potent nucleophile for various carbon-carbon bond-forming reactions. Furthermore, the ketone functionality allows for a wide range of derivatizations, including the formation of heterocycles, which are prevalent in many biologically active compounds. The cyclopentane ring itself provides a rigid scaffold that can be valuable in designing molecules with specific three-dimensional conformations to interact with biological targets.

Part 1: Sourcing and Supplier Evaluation

Procuring high-quality starting materials is a cornerstone of successful research and development. For a specialized reagent like ethyl 2-cyano-3-oxocyclopentanecarboxylate, careful supplier evaluation is critical.

Identifying Potential Suppliers

A primary supplier for ethyl 2-cyano-3-oxocyclopentanecarboxylate is Sigma-Aldrich (now part of MilliporeSigma) , which lists the compound under CAS number 72184-85-1.[1] Other potential suppliers may include smaller, specialized chemical synthesis companies. When searching for suppliers, it is crucial to use the correct CAS number to avoid confusion with the more common analog, ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9).

Key Supplier Evaluation Criteria

-

Certificate of Analysis (CoA): Always request a lot-specific Certificate of Analysis.[2][3] This document is a testament to the quality of the material and should include:

-

Identity Confirmation: Confirmation of the compound's structure, typically through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Purity Assessment: A quantitative measure of purity, most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Physical Properties: Appearance, melting point, or boiling point.

-

Date of Analysis and Expiration Date.

-

-

Purity Specifications: For applications in drug discovery, a purity of ≥95% is generally recommended. The purity level will directly impact the outcome of sensitive reactions and the purity of subsequent compounds in a synthetic sequence.

-

Consistency and Reliability: A reputable supplier will have robust quality management systems to ensure batch-to-batch consistency.

-

Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and obtaining additional information about the product.

Supplier Comparison Table

| Supplier | CAS Number | Stated Purity | Available Quantities | Notes |

| Sigma-Aldrich (AstaTech, Inc.) | 72184-85-1 | 95% | Inquire | A well-established supplier with comprehensive documentation. |

| Lab-Chemicals.Com | 72184-85-1 | Not specified | Inquire | Further inquiry for specifications is recommended.[4] |

Part 2: Quality Control and Analytical Methodologies

Ensuring the purity and identity of ethyl 2-cyano-3-oxocyclopentanecarboxylate before its use in a synthetic workflow is paramount. The following analytical techniques are fundamental for its characterization.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons in the molecule, including the ethyl group protons and the protons on the cyclopentane ring. The integration of the signals should correspond to the number of protons.

-

¹³C NMR: Will show the number of unique carbon atoms, including the characteristic signals for the carbonyl, nitrile, and ester carbons.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (181.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Purity Determination

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is a standard approach for assessing the purity of non-volatile organic compounds. A gradient elution with water and acetonitrile is typically employed. Purity is determined by the area percentage of the main peak.

-

Gas Chromatography (GC): For volatile impurities, GC with a flame ionization detector (FID) can be used. The choice of column will depend on the volatility and polarity of potential impurities.

Part 3: Synthetic Applications and Protocols

The trifunctional nature of ethyl 2-cyano-3-oxocyclopentanecarboxylate makes it a valuable precursor for a variety of more complex molecules, particularly heterocyclic compounds of medicinal interest.

Key Reactive Sites and Potential Transformations

Caption: Key reactive sites of ethyl 2-cyano-3-oxocyclopentanecarboxylate.

The presence of the electron-withdrawing cyano and ester groups significantly acidifies the proton at the C2 position, making it a readily accessible nucleophile for reactions such as alkylations and Michael additions. The ketone at C3 is a site for condensation reactions, for example, with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively.

Illustrative Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol describes a plausible synthesis of a pyrazole derivative, a common scaffold in medicinal chemistry, from ethyl 2-cyano-3-oxocyclopentanecarboxylate.

Reaction: Condensation of ethyl 2-cyano-3-oxocyclopentanecarboxylate with hydrazine hydrate.

Workflow Diagram:

Sources

A Comparative Analysis for Synthetic Strategy: Ethyl 2-Oxocyclopentanecarboxylate vs. its Cyano Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the cyclopentanone scaffold serves as a versatile building block for a myriad of complex molecules. Among the most valuable derivatives are those functionalized at the 2-position, which act as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a detailed comparative analysis of two prominent C2-functionalized cyclopentanone derivatives: ethyl 2-oxocyclopentanecarboxylate and its corresponding cyano derivative, 2-cyanocyclopentanone.

As a senior application scientist, this document moves beyond a simple recitation of facts. It delves into the underlying principles governing the synthesis, reactivity, and strategic applications of these two compounds, offering field-proven insights to inform experimental design and synthetic route selection. We will explore the nuances of their preparation, the subtle yet significant differences in their chemical behavior, and their respective roles in the synthesis of important pharmaceutical agents.

I. The β-Keto Ester: Ethyl 2-Oxocyclopentanecarboxylate

Ethyl 2-oxocyclopentanecarboxylate, a classic β-keto ester, is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its bifunctional nature, possessing both a ketone and an ester group, makes it a highly versatile intermediate in organic synthesis.[1]

I.A. Synthesis: The Dieckmann Condensation

The most common and efficient method for the synthesis of ethyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[2][3] Specifically, the cyclization of diethyl adipate in the presence of a strong base, such as sodium ethoxide, yields the desired product.[4][5]

The mechanism involves the deprotonation of an α-carbon of the diester to form an enolate, which then undergoes an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of an ethoxide ion and final acidic workup affords the cyclic β-keto ester.[3]

Caption: Synthetic route to Loxoprofen.

II. The α-Cyano Ketone: 2-Cyanocyclopentanone

2-Cyanocyclopentanone, also known as 2-oxocyclopentanecarbonitrile, is a colorless liquid that serves as a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and other complex molecular architectures. [1]

II.A. Synthesis: The Thorpe-Ziegler Reaction

The primary synthetic route to 2-cyanocyclopentanone is the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction. [6]This reaction involves the base-catalyzed cyclization of a dinitrile, adiponitrile, to form a cyclic α-cyanoenamine, which upon acidic hydrolysis, yields the α-cyano ketone. [6] The mechanism begins with the deprotonation of an α-carbon to a nitrile group, generating a carbanion. This carbanion then attacks the other intramolecular nitrile group, leading to a cyclic imine. Tautomerization affords the more stable enamine, which is then hydrolyzed to the ketone.

Caption: Workflow for the Thorpe-Ziegler Reaction.

Experimental Protocol: Synthesis of 2-Cyanocyclopentanone via Thorpe-Ziegler Reaction

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet. The system is flushed with dry nitrogen.

-

Base Suspension: Sodium amide (1.1 eq) is suspended in anhydrous toluene under a nitrogen atmosphere.

-

Dinitrile Addition: Adiponitrile (1.0 eq) dissolved in dry toluene is added dropwise to the stirred suspension of sodium amide at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the mixture is heated at reflux for several hours until the reaction is complete, as monitored by TLC or GC.

-

Workup: The reaction mixture is cooled in an ice bath and cautiously quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with toluene.

-

Hydrolysis and Purification: The combined organic layers are washed with dilute hydrochloric acid to hydrolyze the enamine intermediate. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 2-cyanocyclopentanone is purified by vacuum distillation.

II.B. Reactivity and Synthetic Applications

Similar to its β-keto ester counterpart, the reactivity of 2-cyanocyclopentanone is centered around the acidity of the α-proton. The electron-withdrawing nature of both the cyano and ketone groups significantly increases the acidity of this proton, facilitating the formation of a stabilized enolate.

Alkylation and Condensation Reactions: The enolate of 2-cyanocyclopentanone can participate in various carbon-carbon bond-forming reactions, including alkylations and condensations such as the Knoevenagel condensation. [7] Heterocycle Synthesis: The presence of the nitrile functionality opens up unique avenues for the synthesis of heterocyclic compounds. For instance, it can undergo the Gewald reaction with elemental sulfur and an amine to form substituted aminothiophenes. [6][8] Pharmaceutical Applications: Building Block for Anticonvulsants

Cyclopentanone derivatives have been investigated for their anticonvulsant properties. [9]The 2-cyanocyclopentanone scaffold can be a precursor for the synthesis of various substituted cyclopentanones and heterocyclic systems that may exhibit anticonvulsant activity. While direct synthesis of a marketed drug from 2-cyanocyclopentanone is less commonly cited than for its ester counterpart, its utility as a versatile building block in medicinal chemistry for the exploration of new anticonvulsant agents is significant. [1][10]

III. Comparative Analysis: β-Keto Ester vs. α-Cyano Ketone

The choice between using ethyl 2-oxocyclopentanecarboxylate and 2-cyanocyclopentanone in a synthetic strategy depends on the desired final product and the specific transformations required. The following table summarizes their key differences:

| Property | Ethyl 2-Oxocyclopentanecarboxylate (β-Keto Ester) | 2-Cyanocyclopentanone (α-Cyano Ketone) |

| Synthesis | Dieckmann Condensation of Diethyl Adipate | Thorpe-Ziegler Reaction of Adiponitrile |

| Key Functional Groups | Ketone, Ester | Ketone, Nitrile |

| Acidity of α-Proton | pKa ≈ 11-13 (in water) | pKa ≈ 9-11 (in water) |

| Reactivity of Enolate | Potent nucleophile | Potent nucleophile, generally more reactive |

| Key Reactions | Alkylation, Hydrolysis, Decarboxylation | Alkylation, Knoevenagel Condensation, Gewald Reaction |

| Synthetic Utility | Precursor to 2-substituted cyclopentanones | Precursor to nitrogen-containing heterocycles and functionalized cyclopentanones |

| Notable Drug Synthesis | Loxoprofen [3][4][11] | Building block for potential anticonvulsants [9][10] |

III.A. Acidity and Nucleophilicity

The most significant difference in reactivity stems from the differing electron-withdrawing abilities of the ester and cyano groups. The cyano group is a stronger electron-withdrawing group than the ester group. Consequently, the α-proton in 2-cyanocyclopentanone is more acidic than that in ethyl 2-oxocyclopentanecarboxylate. This has two important implications:

-

Easier Enolate Formation: A weaker base can be used to deprotonate 2-cyanocyclopentanone compared to the β-keto ester.

-

Increased Enolate Reactivity: The resulting enolate of the α-cyano ketone is generally a stronger nucleophile, leading to faster reaction rates in alkylation and condensation reactions.

III.B. Synthetic Divergence

The choice between the two synthons often dictates the subsequent synthetic pathway. The β-keto ester is the ideal choice when the ultimate goal is a 2-substituted cyclopentanone, as the ester group can be readily removed via hydrolysis and decarboxylation.

Conversely, the α-cyano ketone is the preferred starting material when the nitrile group is to be incorporated into the final product or used as a handle for further transformations, such as reduction to an amine or conversion into a heterocyclic ring system.

IV. Conclusion

Both ethyl 2-oxocyclopentanecarboxylate and 2-cyanocyclopentanone are invaluable intermediates in organic synthesis, each offering a unique set of reactive properties and synthetic opportunities. The β-keto ester, readily prepared via the Dieckmann condensation, provides a reliable and well-established route to 2-substituted cyclopentanones, exemplified by its use in the industrial synthesis of Loxoprofen.

The α-cyano ketone, synthesized through the Thorpe-Ziegler reaction, offers a more acidic α-proton and a versatile nitrile functionality, making it a powerful tool for the construction of nitrogen-containing heterocycles and other complex molecular architectures with potential applications in medicinal chemistry, such as the development of novel anticonvulsant agents.

A thorough understanding of the distinct synthetic origins and divergent reactivity of these two compounds empowers the research scientist and drug development professional to make informed and strategic decisions in the design and execution of complex synthetic campaigns. By carefully considering the desired final molecular architecture, one can select the appropriate C2-functionalized cyclopentanone synthon to achieve the synthetic goal with optimal efficiency and elegance.

V. References

-

cdn.ymaws.com. (n.d.). experiment 2 williamson ether synthesis of guaifenesin and isolation of an expectorant from cough tablets. Retrieved from [Link]

-

Google Patents. (n.d.). CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol. Retrieved from

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Gewald reaction. Retrieved from [Link]

-

Google Patents. (n.d.). CN1101802C - Process for preparing loxoprofen sodium. Retrieved from

-

Eureka | Patsnap. (n.d.). Method for synthesizing loxoprofen sodium. Retrieved from [Link]

-

Google Patents. (n.d.). CN107176942B - Preparation method of loxoprofen sodium and intermediate thereof. Retrieved from

-

Google Patents. (n.d.). WO2014167509A2 - Loxoprofen polymorphs and process for preparation of the same. Retrieved from

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The Gewald Multicomponent Reaction. Retrieved from [Link]

-

CORE. (n.d.). Cu‐Based Catalysts for the One‐Pot Condensation–Hydrogenation of Cyclopentanone to Produce Valuable SAF Precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of spiro oxindole‐fused cyclopentane reported by Veselý and.... Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). CX7. Enolates: Substitution and Decarboxylation. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Enolates - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Retrieved from [Link]

-

Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

-

Zenodo. (2022, June 8). CHEMISTRY OF SPIRO-COMPOUNDS. PART II. SYNTHESIS OF CYCLOPENTANE-SPIRO-CYCLOPENTANONE. Retrieved from [Link]

-

ucalgary.ca. (n.d.). Enols and Enolates A type of reaction with carbonyl compounds is an α-substitution (an electrophile adds to the α carbon). Retrieved from [Link]

-

YouTube. (2020, February 29). ketone enolates vs ester enolates. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxocyclopentane-1-carbonitrile. Retrieved from [Link]

-

PubMed. (1990, January). Convulsant and anticonvulsant cyclopentanones and cyclohexanones. Retrieved from [Link]

-

PubChem. (n.d.). (1S)-2-oxocyclopentane-1-carbonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclopentanones from carboxylic acids via intramolecular acylation of alkylsilanes. Retrieved from [Link]

-

PubMed Central (PMC). (2023, July 14). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 2-Oxocyclopentanecarbonitrile. Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Cyclopentanone-2-carbonitrile. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Retrieved from [Link]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Retrieved from [Link]

-

PubMed. (n.d.). Semicarbazone analogs as anticonvulsant agents: a review. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. CN1101802C - Process for preparing loxoprofen sodium - Google Patents [patents.google.com]

- 3. WO2014167509A2 - Loxoprofen polymorphs and process for preparation of the same - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Gewald_reaction [chemeurope.com]

- 9. Convulsant and anticonvulsant cyclopentanones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN107176942B - Preparation method of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Preparation of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important class of molecules. We present a detailed, field-proven protocol for the preparation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives via the robust cyclocondensation of a 2-formylcyclopentanone equivalent with hydrazine derivatives. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering insights into the causality behind experimental choices and ensuring a reproducible and self-validating methodology.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its fused heterocyclic derivatives are cornerstones in modern medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] The pyrazole nucleus is a key pharmacophore in several FDA-approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[3][4] Fused pyrazole systems, such as the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core, are of particular interest due to their rigidified structures which can provide enhanced selectivity and potency when targeting specific protein binding sites.

The fusion of a cyclopentane ring to the pyrazole core creates a compact, bicyclic system that is particularly well-suited for occupying the ATP-binding site of various protein kinases.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug development.[6] Derivatives of the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold have been investigated as potent inhibitors of N-type calcium channels, highlighting their potential in the development of novel analgesics.[7] This guide will provide the necessary protocols to empower researchers to synthesize and explore this promising chemical space.

Synthetic Strategy: The Paal-Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of pyrazoles is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] This approach is highly versatile and allows for the introduction of a wide range of substituents on both the pyrazole and the hydrazine components. For the synthesis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives, the key precursor is a cyclopentanone with a carbonyl or equivalent functional group at the 2-position, creating the necessary 1,3-dicarbonyl relationship.

A common and readily accessible precursor is 2-(hydroxymethylene)cyclopentanone, which exists in tautomeric equilibrium with 2-formylcyclopentanone. This intermediate can be prepared from cyclopentanone and a formylating agent such as ethyl formate.[9][10] The subsequent reaction with a hydrazine derivative proceeds via a proposed mechanism involving initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Figure 1. General workflow for the synthesis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives.

Detailed Experimental Protocols

Synthesis of 2-(Hydroxymethylene)cyclopentanone (Precursor)

This protocol describes the formylation of cyclopentanone to generate the key 1,3-dicarbonyl surrogate.

Materials:

-

Cyclopentanone

-

Ethyl formate

-

Sodium ethoxide (NaOEt) or Sodium metal

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

A solution of cyclopentanone (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension over 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is then quenched by the slow addition of ice-cold water.

-

The aqueous layer is separated and acidified to pH 3-4 with 1M HCl.

-

The acidified aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with saturated aqueous NaHCO₃, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(hydroxymethylene)cyclopentanone, which can often be used in the next step without further purification.

General Protocol for the Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Derivatives

This protocol outlines the cyclocondensation reaction to form the target bicyclic pyrazole system.

Materials:

-

2-(Hydroxymethylene)cyclopentanone (from step 3.1)

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) (1.0 - 1.1 equivalents)

-

Ethanol or acetic acid

-

Glacial acetic acid (catalytic amount, if using ethanol as solvent)

Procedure:

-

To a round-bottom flask containing a magnetic stirrer, dissolve 2-(hydroxymethylene)cyclopentanone (1.0 equivalent) in ethanol.

-

Add the hydrazine derivative (1.0 - 1.1 equivalents) to the solution.

-

If using ethanol as the solvent, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

The reaction mixture is heated to reflux (typically 78 °C for ethanol) and the progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivative.

| Entry | Hydrazine Derivative (R-NHNH₂) R = | Solvent | Typical Reaction Time (h) | Typical Yield (%) |

| 1 | H | Ethanol/AcOH | 4 | 75-85 |

| 2 | Phenyl | Acetic Acid | 2 | 80-90 |

| 3 | 4-Chlorophenyl | Ethanol/AcOH | 5 | 70-80 |

| 4 | Methyl | Ethanol/AcOH | 6 | 65-75 |

Table 1. Representative examples for the synthesis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives with varying substituents.

Characterization of Products

The synthesized 1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are essential.

Figure 2. Key techniques for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is crucial for structural elucidation. For the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core, one would expect to see signals corresponding to the aromatic proton on the pyrazole ring (typically in the range of 6.2-8.2 ppm, depending on substituents), and aliphatic protons of the cyclopentane ring (typically in the range of 2.0-3.0 ppm). The NH proton of an unsubstituted pyrazole will appear as a broad singlet at a downfield chemical shift (10-14 ppm) and will be exchangeable with D₂O.[11]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the pyrazole ring (typically 102-155 ppm) and the aliphatic carbons of the cyclopentane ring.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) should be observed, and common fragmentation patterns for pyrazoles include the loss of N₂ and cleavage of the N-N bond.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. For the unsubstituted 1,4,5,6-tetrahydrocyclopenta[c]pyrazole, a characteristic N-H stretch will be observed around 3100-3500 cm⁻¹. C=N and C=C stretching vibrations from the pyrazole ring typically appear in the 1500-1600 cm⁻¹ region.

Conclusion and Future Perspectives

The synthetic protocol detailed herein provides a reliable and versatile method for accessing 1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives. The straightforward nature of the Paal-Knorr condensation allows for the generation of diverse libraries of these compounds for screening in drug discovery programs. The established importance of the pyrazole scaffold as a kinase inhibitor template suggests that novel derivatives of the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core are promising candidates for the development of new therapeutics targeting a range of diseases. Further exploration of the structure-activity relationships (SAR) of these compounds is warranted and will undoubtedly lead to the discovery of potent and selective modulators of biological targets.

References

-

Santos, A. A., & de Souza, M. V. N. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(6), 1152-1156. [Link]

- El-Gendy, A. A., & El-Kerdawy, M. M. (2015). Synthesis and biological evaluation of some new pyrazole derivatives. Der Pharma Chemica, 7(10), 246-254.

- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1557.

-

Organic Syntheses Procedure. 2-hydroxymethyl-2-cyclopentenone. [Link]

- Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

-

Doma, A., Kulkarni, R., Palakodety, R., Sastry, G. N., Sridhara, J., & Garlapati, A. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & medicinal chemistry, 22(21), 6209–6219. [Link]

- Patel, R. V., Patel, J. K., & Patel, P. T. (2012). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals, 12(2), 1-5.

- Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038.

-

LookChem. Cas 20618-42-2, 2-(hydroxyMethyl)cyclopentanone. [Link]

-

Organic Syntheses Procedure. (E)-(2-Chlorobenzylidene)hydrazine. [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Molecules, 20(10), 18897-18913.

- Fusetani, N., & Matsunaga, S. (2015). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine drugs, 13(5), 2947–2967.

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

- El-Sayed, M. A. A., & Al-Ghorbani, M. (2025). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Journal of the Iranian Chemical Society, 1-31.

- Li, J. T., & Li, T. S. (2004). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Chinese Journal of Organic Chemistry, 24(11), 1364-1366.

- Al-Sultani, A. H. H., & Al-Majidi, S. M. H. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences, 8(3), 1-10.

- Al-Sultani, A. H. H., & Al-Majidi, S. M. H. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.

-

PubChem. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole. [Link]

-

Organic Chemistry Portal. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopentenones. [Link]

- Pop, C. I., & Bîrceanu, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5433.

- Alam, M. J., Alam, O., Naim, M. J., & Alam, M. A. (2023). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Open Ukrainian Journal of Chemistry, 9(1).

- Wang, Y., Zhang, Y., Wang, H., & Liu, Y. (2024).

- Winter, M. A., Wild, K. D., D'Andrea, P. L., He, W., Gu, D., Reiss, D. R., ... & McDonough, S. I. (2014). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & medicinal chemistry letters, 24(9), 2133–2138.

- Lambert, K. M., & Danishefsky, S. J. (2018).

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

- Google Patents.

- Google Patents. Process for producing 2-alkyl-2-cyclopentenones.

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journal.utripoli.edu.ly [journal.utripoli.edu.ly]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

Technical Support Center: CAS 72184-85-1 Solubility & Handling

The following guide serves as a specialized Technical Support Center for researchers working with CAS 72184-85-1 (Ethyl 2-cyano-3-oxocyclopentanecarboxylate). This content is structured to address solubility challenges, stability concerns, and handling protocols in ethanol.

Current Status: Operational Topic: Solubility Optimization in Ethanol (EtOH) Compound: Ethyl 2-cyano-3-oxocyclopentanecarboxylate Target Audience: Medicinal Chemists, Process Engineers

Compound Dossier & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Before troubleshooting, verify your material against these parameters. Solubility issues often stem from polymorphic mismatch or hydration state.

| Parameter | Specification | Technical Note |

| Chemical Name | Ethyl 2-cyano-3-oxocyclopentanecarboxylate | |

| CAS Number | 72184-85-1 | Distinct from the non-cyano analog (CAS 611-10-9) |

| Molecular Formula | MW: 181.19 g/mol | |

| Physical State | Crystalline Solid (White to Off-white) | High lattice energy compared to liquid analogs |

| Predicted LogP | ~0.5 - 0.9 | Moderately polar; sits on the boundary of hydrophilic/lipophilic |

| pKa ( | ~8.5 - 9.5 (Estimated) | Highly acidic due to flanking Carbonyl and Nitrile groups |

| Solubility (EtOH) | Sparingly Soluble (Cold) / Soluble (Hot) | Kinetic barrier: High. Thermodynamic limit: Moderate. |

Troubleshooting Guide (Q&A)

Issue 1: "The compound remains a suspension at Room Temperature (25°C)."

Diagnosis: Kinetic Dissolution Barrier. CAS 72184-85-1 possesses a rigid cyclopentane ring functionalized with highly polar groups (cyano and ketone). These groups create strong intermolecular dipole-dipole interactions and hydrogen bonding networks in the crystal lattice, resisting solvent penetration.

Corrective Action:

-

Thermodynamic Shift: Increase temperature to 40–45°C . The solubility of

-keto nitriles in ethanol is endothermic; heat is required to break the lattice energy. -

Mechanical Disruption: Use bath sonication (40 kHz) for 10–15 minutes rather than magnetic stirring. Sonication induces cavitation, breaking particle agglomerates and refreshing the solvation layer.

Issue 2: "The solution turned yellow/orange upon heating or storage."

Diagnosis: Enolization and Oxidation. In polar protic solvents like ethanol, this compound exists in equilibrium between its keto and enol forms.

-

Mechanism: The

-proton (between the ketone and nitrile) is acidic. Ethanol acts as a weak base/H-bond acceptor, stabilizing the enol form. -

The Yellow Color: Often indicates the formation of conjugated oligomers or oxidation of the enol form if exposed to air.

Corrective Action:

-

Deoxygenate: Always use degassed, anhydrous ethanol (sparged with Argon/Nitrogen).

-

Acid Stabilization: If the application allows, add trace acetic acid (0.1%) to suppress enolization and maintain the colorless keto form.

Issue 3: "I added a base (e.g., TEA or Ethoxide) and a precipitate formed immediately."

Diagnosis: Salt Formation (The "Common Ion" Effect).

You have likely generated the enolate salt . While the neutral organic molecule is soluble in ethanol, the ionic enolate (especially with sodium or potassium counter-ions) may have a tighter lattice or lower solubility product (

Corrective Action:

-

Cosolvent Strategy: Add a polar aprotic cosolvent like DMSO or DMF (10–20% v/v) to solubilize the ionic species.

-

Counter-ion Switch: If using an alkoxide base, switch to a bulky organic base (e.g., DBU) or use a crown ether to sequester the cation and improve solubility.

Issue 4: "The compound oiled out during recrystallization from ethanol."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the compound's melting point is depressed by the solvent (solvated melt) below the boiling point of the solvent, or if water is present as an impurity (acting as an anti-solvent).

Corrective Action:

-

Dry the Solvent: Ensure Ethanol is anhydrous (<0.1% water).

-

Seed Cooling: Do not cool rapidly to 0°C. Cool slowly to room temperature and add a seed crystal to induce ordered precipitation rather than oiling.

Standardized Dissolution Protocol

Objective: Prepare a stable 50 mM stock solution of CAS 72184-85-1 in Ethanol.

Reagents:

-

CAS 72184-85-1 (Solid)

-

Ethanol (Anhydrous, 200 proof,

99.5%) -

Optional: Argon gas[1]

Workflow:

-

Weighing: Weigh 90.6 mg of CAS 72184-85-1 into a scintillating vial.

-

Solvent Addition: Add 8.0 mL of Anhydrous Ethanol. (Targeting 10 mL total volume).

-

Inerting (Critical): Flush the headspace with Argon to prevent oxidative degradation of the enol.

-

Thermal Cycle:

-

Place vial in a water bath or heating block set to 45°C .

-

Vortex intermittently for 5 minutes.

-

-

Sonication: If visible particles remain, sonicate at 40°C for 10 minutes.

-

Final Dilution: Make up to 10.0 mL with warm ethanol.

-

Equilibration: Allow to cool slowly to room temperature. Inspect for precipitation.

Mechanistic Visualization

The following diagram illustrates the competition between solvation, enolization, and precipitation pathways for CAS 72184-85-1 in Ethanol.

Figure 1: Solvation dynamics showing the equilibrium between solid lattice, dissolved tautomers, and potential precipitation pathways in ethanol.

References

-

ChemSrc. (2025). Ethyl 2-cyano-3-oxocyclopentanecarboxylate Physicochemical Properties. Retrieved February 14, 2026, from [Link]

-

Guiding-Bio. (n.d.). Product List: CAS 72184-85-1. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Ethyl 2-oxocyclopentanecarboxylate (Analog Reference). Retrieved February 14, 2026, from [Link]

Disclaimer: This guide is based on physicochemical principles of

Sources

A Comparative Guide to the Reactivity of Ethyl 2-cyano-3-oxocyclopentanecarboxylate and Ethyl 2-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, cyclic β-keto esters are of particular importance, serving as versatile intermediates in the synthesis of a wide range of pharmaceuticals and natural products. This guide provides an in-depth comparative analysis of the reactivity of two such building blocks: ethyl 2-cyano-3-oxocyclopentanecarboxylate and its structural analog, ethyl 2-oxocyclopentanecarboxylate. By examining their electronic properties and providing supporting experimental data, this document aims to equip researchers with the necessary insights to effectively harness the unique reactivity of each compound.

At a Glance: Structural and Electronic Differences

The primary distinction between ethyl 2-cyano-3-oxocyclopentanecarboxylate and ethyl 2-oxocyclopentanecarboxylate lies in the presence of a nitrile (cyano) group at the C-2 position of the cyclopentanone ring. This seemingly minor structural alteration has profound implications for the electronic landscape of the molecule, significantly influencing the acidity of the α-proton and, consequently, the formation and reactivity of the corresponding enolate.

| Feature | Ethyl 2-cyano-3-oxocyclopentanecarboxylate | Ethyl 2-oxocyclopentanecarboxylate |

| Structure | ||

| Key Functional Groups | β-keto ester, β-keto nitrile | β-keto ester |

| Predicted pKa of α-proton | Significantly lower (estimated < 9) | ~12.02 |

| Primary Reactive Site | α-carbon (highly acidic) | α-carbon (moderately acidic) |

The strong electron-withdrawing nature of the cyano group via both induction and resonance dramatically increases the acidity of the α-proton situated between the cyano and ketone functionalities. This heightened acidity facilitates enolate formation under much milder basic conditions compared to ethyl 2-oxocyclopentanecarboxylate.

Enolate Formation and Stability: A Tale of Two Acidities

The rate and equilibrium of enolate formation are central to the utility of these compounds in carbon-carbon bond-forming reactions. The significant difference in the acidity of the α-protons dictates the choice of base and reaction conditions required to generate the nucleophilic enolate.

The Impact of the Cyano Group on α-Proton Acidity

The acidity of the α-proton in β-dicarbonyl compounds is a well-understood phenomenon, arising from the stabilization of the resulting enolate anion through resonance.[1] In ethyl 2-oxocyclopentanboxylate, the negative charge of the enolate is delocalized over the α-carbon and the two adjacent carbonyl oxygen atoms. This resonance stabilization results in a predicted pKa of approximately 12.02 for the α-proton.[2]

The introduction of a cyano group at the α-position, as in ethyl 2-cyano-3-oxocyclopentanboxylate, provides an additional avenue for resonance stabilization of the conjugate base. Furthermore, the strong inductive electron-withdrawing effect of the nitrile further disperses the negative charge. Consequently, the α-proton in β-keto nitriles is significantly more acidic than in their β-keto ester counterparts. For instance, the acyclic analog, ethyl 2-cyano-3-oxobutanoate, has a pKa of 3.0. This substantial increase in acidity implies that ethyl 2-cyano-3-oxocyclopentanboxylate can be deprotonated by a much wider range of weaker bases, offering greater flexibility in reaction design.

Caption: Comparative enolate formation pathways.

Comparative Reactivity in Key Synthetic Transformations

The enhanced acidity and stability of the enolate derived from ethyl 2-cyano-3-oxocyclopentanecarboxylate translate to distinct advantages in several key synthetic transformations.

Alkylation Reactions

Alkylation of β-keto esters is a fundamental method for constructing new carbon-carbon bonds. The increased nucleophilicity and ease of formation of the enolate from ethyl 2-cyano-3-oxocyclopentanecarboxylate allow for efficient alkylation under milder conditions and with a broader range of electrophiles compared to its non-cyano counterpart.

Experimental Protocol: Alkylation of Ethyl 2-oxocyclopentanecarboxylate

This protocol is adapted from a procedure for the synthesis of a precursor to Loxoprofen.[2]

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous dimethylformamide (DMF) or acetone

-

Alkyl halide (e.g., benzyl bromide)

Procedure:

-

To a stirred suspension of the base (e.g., 1.2 equivalents of NaH) in the anhydrous solvent at 0 °C under an inert atmosphere, add a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in the same solvent dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

For ethyl 2-cyano-3-oxocyclopentanecarboxylate, a similar protocol can be employed, but with a weaker base such as sodium ethoxide or even an organic base like DBU, potentially at lower reaction temperatures and with shorter reaction times.

Condensation Reactions

Both molecules are valuable substrates for various condensation reactions. Ethyl 2-oxocyclopentanecarboxylate is known to participate in Michael additions.[1] The heightened reactivity of the enolate of ethyl 2-cyano-3-oxocyclopentanecarboxylate makes it a superior nucleophile for such conjugate additions.

Furthermore, the cyano group itself can participate in unique cyclization reactions. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a powerful method for forming cyclic ketones and enamines. A properly substituted precursor to ethyl 2-cyano-3-oxocyclopentanecarboxylate could undergo an analogous intramolecular cyclization.

Caption: General reaction pathways for β-keto ester derivatives.

Synthesis of the Starting Materials

Ethyl 2-oxocyclopentanecarboxylate: This compound is commonly synthesized via the Dieckmann condensation of diethyl adipate.

Experimental Protocol: Dieckmann Condensation

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Anhydrous toluene

-

Hydrochloric acid

Procedure:

-

To a solution of sodium ethoxide (1.0 equivalent) in anhydrous toluene, add diethyl adipate (1.0 equivalent) dropwise at a temperature that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Ethyl 2-cyano-3-oxocyclopentanecarboxylate: The synthesis of this compound can be achieved through a Thorpe-Ziegler type cyclization of a corresponding dinitrile precursor.

Conclusion

The presence of a cyano group at the C-2 position of ethyl 2-oxocyclopentanecarboxylate profoundly enhances its reactivity compared to the non-substituted analog. This increased reactivity stems from the significantly greater acidity of the α-proton, which facilitates enolate formation under milder conditions. This, in turn, allows for more efficient and versatile applications in a range of synthetic transformations, including alkylations and condensation reactions. For researchers seeking a highly reactive and versatile building block for the synthesis of complex cyclopentane-containing molecules, ethyl 2-cyano-3-oxocyclopentanecarboxylate offers distinct advantages over its non-cyano counterpart. The choice between these two synthons will ultimately depend on the specific requirements of the synthetic target and the desired reaction conditions.

References

-

MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Retrieved from [Link]

-

PharmaXChange.info. (2011, February 13). Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. Retrieved from [Link]

-

YouTube. (2021, April 18). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. Retrieved from [Link]

-

Dieckmann Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 144-146). Cambridge University Press. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (CAS 611-10-9). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 2-cyano-3-oxocyclopentanecarboxylate

Operational Safety Guide: Handling Ethyl 2-cyano-3-oxocyclopentanecarboxylate

Executive Safety Summary

The "Why" Behind the Protocol: Ethyl 2-cyano-3-oxocyclopentanecarboxylate is a multifunctional organic intermediate containing a nitrile group, a ketone, and an ethyl ester on a cyclopentane ring. Its safety profile is dictated by two critical factors:

-